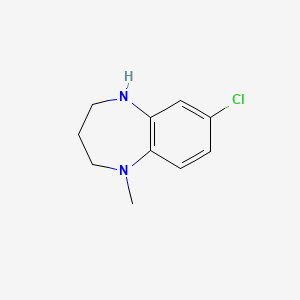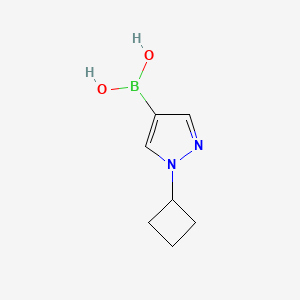
(1-Cyclobutylpyrazol-4-yl)boronic acid
説明
(1-Cyclobutylpyrazol-4-yl)boronic acid, or 1-CBPA, is a boronic acid that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile, inexpensive, and easily synthesized compound that has been used in a variety of research and laboratory experiments. 1-CBPA is a useful reagent for the formation of boronic esters, which are important intermediates in the synthesis of pharmaceuticals and other organic compounds. In addition, 1-CBPA has been used as a catalyst in a variety of reactions, including the synthesis of small molecules and the preparation of boronic acids. Furthermore, 1-CBPA has been used in the development of novel drug delivery systems and as a tool for studying the biological activity of various compounds.
科学的研究の応用
Chemical Biology and Supramolecular Chemistry
- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions in these fields .
- This reaction has been used to explore novel chemistries using boron .
Biomedical Applications
- Boronic acid-based compounds have been used in the development of biomedical devices .
- The reversible kinetics of boronic acid-based reactions have been particularly useful in these applications .
Material Chemistry
- Boronic acid-based compounds have also found applications in material chemistry .
- The ability of these compounds to react with assorted nucleophiles at variable pHs has been of utmost importance in stimuli-responsive material chemistry explorations .
Antimicrobial Applications
- Boron-based covalent organic frameworks (COFs) have been used in antibacterial applications .
- The study suggested that COF-1, a boron-based COF, could produce a variety of reactive oxygen species (ROS) under visible light irradiation .
- Antibacterial tests showed that the material displayed an obvious bactericidal effect on Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) by releasing ROS under white light .
Nano-pesticide Development
- Boronic acid-based compounds have been used in the development of non-toxic nano-pesticides .
- The co-application of the nano-pesticide and predatory stinkbug could achieve efficient pest control .
- This represents an innovative technology solution for green pest management and would be beneficial for reducing the use of pesticides to minimize their adverse impacts .
Photocatalytic Applications
- Boron-based covalent organic frameworks (COFs) have been used in photocatalytic applications .
- A study suggested that COF-1, a boron-based COF, could produce a variety of reactive oxygen species (ROS) under visible light irradiation .
- The material displayed an obvious bactericidal effect on Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) by releasing ROS under white light .
将来の方向性
特性
IUPAC Name |
(1-cyclobutylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJHUJINKCSWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclobutylpyrazol-4-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
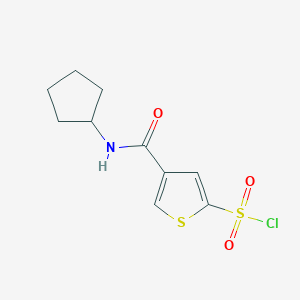
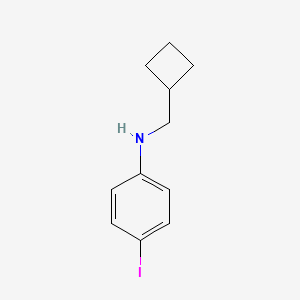
![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)
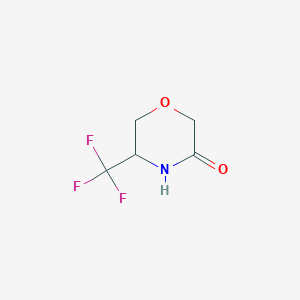

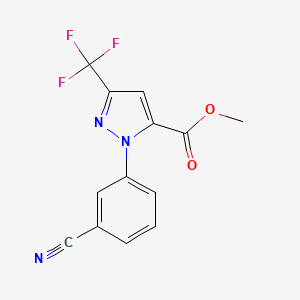
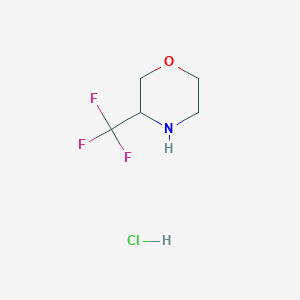
![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)
![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)
